molecular formula C13H29O4P B12600217 Dipentyl propyl phosphate CAS No. 646450-37-5

Dipentyl propyl phosphate

Cat. No.: B12600217
CAS No.: 646450-37-5
M. Wt: 280.34 g/mol
InChI Key: JICUSNRHHHITHJ-UHFFFAOYSA-N
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Description

Dipentyl propyl phosphate is an organophosphate compound characterized by the presence of two pentyl groups and one propyl group attached to a phosphate moiety. This compound is part of the broader class of organophosphates, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl propyl phosphate can be synthesized through the reaction of propyl phosphate with pentanol under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dipentyl propyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The alkyl groups attached to the phosphate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the alkyl groups under basic conditions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Alkyl-substituted phosphates with various functional groups.

Scientific Research Applications

Dipentyl propyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.

Mechanism of Action

The mechanism of action of dipentyl propyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability, which can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.

    Tris(1,3-dichloro-2-propyl) phosphate: Widely used as a flame retardant in consumer products.

    Diethyl phthalate: Used as a plasticizer and solvent in various applications.

Uniqueness

Dipentyl propyl phosphate is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its combination of pentyl and propyl groups provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

646450-37-5

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

dipentyl propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-4-7-9-12-16-18(14,15-11-6-3)17-13-10-8-5-2/h4-13H2,1-3H3

InChI Key

JICUSNRHHHITHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCCC)OCCCCC

Origin of Product

United States

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